molecular formula C15H21N3O3 B1379444 Tert-butyl 4-(2-methoxypyrimidin-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate CAS No. 1803582-81-1

Tert-butyl 4-(2-methoxypyrimidin-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B1379444
CAS No.: 1803582-81-1
M. Wt: 291.35 g/mol
InChI Key: XGMIYRSUEFQJPY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-methoxypyrimidin-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate: is a complex organic compound featuring a tert-butyl group, a methoxypyrimidinyl moiety, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-methoxypyrimidin-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the Methoxypyrimidinyl Group: This step often involves a nucleophilic substitution reaction where a methoxypyrimidine derivative is introduced to the tetrahydropyridine ring.

    Addition of the Tert-butyl Group: The tert-butyl group is typically introduced through an esterification reaction using tert-butyl alcohol and a suitable carboxylate precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-methoxypyrimidin-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(2-methoxypyrimidin-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methoxypyrimidin-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(2-methoxypyrimidin-5-yl)piperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a tetrahydropyridine ring.

    Tert-butyl 4-(2-methoxypyrimidin-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide: Similar but with a carboxamide group instead of a carboxylate group.

Uniqueness

The uniqueness of tert-butyl 4-(2-methoxypyrimidin-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl 4-(2-methoxypyrimidin-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(19)18-7-5-11(6-8-18)12-9-16-13(20-4)17-10-12/h5,9-10H,6-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMIYRSUEFQJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=C(N=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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